Technical Guide: Safety, Handling, and Properties of 2-Methyl-4-piperidin-1-yl-benzaldehyde
Technical Guide: Safety, Handling, and Properties of 2-Methyl-4-piperidin-1-yl-benzaldehyde
The following is an in-depth technical guide and safety manual for 2-Methyl-4-piperidin-1-yl-benzaldehyde , designed for use by research scientists and drug development professionals.
[1]
Part 1: Executive Summary & Chemical Identity[1][2]
2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS: 103893-37-4) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or G-protein coupled receptors (GPCRs).[1] Its structural integration of a lipophilic piperidine ring with a reactive benzaldehyde core makes it a versatile intermediate for reductive aminations and Knoevenagel condensations.
Due to its status as a research chemical, comprehensive toxicological datasets are often limited. This guide employs Read-Across Methodology , synthesizing data from structural analogs (e.g., 4-(piperidin-1-yl)benzaldehyde and 2-methylbenzaldehyde) to establish a robust safety margin.[1]
Chemical Identification Table
| Property | Detail |
| Chemical Name | 2-Methyl-4-piperidin-1-yl-benzaldehyde |
| CAS Registry Number | 103893-37-4 |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| SMILES | CC1=C(C=O)C=CC(N2CCCCC2)=C1 |
| Physical State | Solid (crystalline powder) or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Appearance | Typically yellow to orange (conjugated system) |
Part 2: Hazard Identification & Toxicology (GHS Standards)[1]
Scientific Rationale: The toxicity profile is derived from the functional groups: the aldehyde moiety (electrophilic, potential sensitizer) and the piperidine ring (basic, potential irritant/corrosive).[1]
GHS Classification (Predicted)
Based on Structure-Activity Relationship (SAR) of piperidinyl-benzaldehydes.[1]
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]
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Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation). Note: Treat as Category 1 (Irreversible effects) if concentration is high due to the basic nitrogen.[1]
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Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1][2]
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
Signal Word: WARNING
Hazard Statements
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H319: Causes serious eye irritation.[5]
Toxicology Logic Diagram
The following diagram illustrates the potential biological interaction pathways based on the molecule's functional groups.
Caption: Mechanistic toxicology pathway showing electrophilic and basic interactions with biological tissue.[1]
Part 3: Safe Handling Protocols
Core Directive: Treat this compound as a "Potent Unknown." Do not rely on the absence of specific toxicity data as evidence of safety.
Engineering Controls
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Primary Barrier: All handling (weighing, solubilization, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[1]
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Secondary Barrier: Use a secondary containment tray to catch spills, especially if handling the compound in oil form which can spread rapidly.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Rationale |
| Respiratory | NIOSH N95 (dust) or Half-mask with OV/P100 cartridges | Prevents inhalation of dusts or organic vapors (aldehyde volatility).[1] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against basic amines which can cause corneal opacity. |
| Dermal (Hands) | Nitrile Gloves (Double gloving recommended) | Glove Thickness: >0.11 mm.[1] Breakthrough: Likely >480 min for solids, but check if dissolved in DCM. |
| Body | Lab Coat (Cotton/Poly blend) | Prevents contamination of street clothes. |
Stability & Reactivity
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Air Sensitivity: The aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid (2-methyl-4-piperidin-1-yl-benzoic acid) upon prolonged exposure to air.[1]
-
Protocol: Store under inert atmosphere (Argon or Nitrogen) if storing for >1 week.
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-
Incompatibilities: Strong oxidizing agents (peroxides, permanganates), strong bases (can trigger aldol condensation), and primary amines (forms imines).[1]
Part 4: Emergency Response & Disposal
Spill Response Workflow
This self-validating workflow ensures containment before remediation.[1]
Caption: Decision logic for responding to solid or liquid spills of the compound.
First Aid Measures
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Eye Contact: Rinse cautiously with water for 15 minutes . Lift eyelids. Critical: Time is of the essence due to the basic piperidine moiety.
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Skin Contact: Wash with soap and water.[5] Do not use alcohol (increases permeability).
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Disposal[1][2][13]
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Waste Stream: Organic Waste (Halogen-free, unless dissolved in DCM).[1]
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Neutralization: Do not attempt to neutralize in the sink. The aldehyde can be oxidized to the acid using dilute KMnO4 in a controlled waste setting, but incineration is the standard compliant method.
Part 5: Experimental Application Notes
Solubility & Stock Solutions
For biological assays or chemical synthesis:
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Preferred Solvent: Dimethyl Sulfoxide (DMSO).
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Solubility: Typically >10 mg/mL.
-
Storage: -20°C. Stable for 1-3 months in solution. Avoid repeated freeze-thaw cycles which introduce moisture and accelerate aldehyde oxidation.
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Alternative: Dichloromethane (DCM) for synthetic transfers.
Synthesis Context
When using this reagent in Reductive Amination :
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Always add the amine partner before the reducing agent (e.g., NaBH(OAc)3) to allow imine formation.
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Monitor the disappearance of the aldehyde peak (~10.0 ppm) via 1H-NMR.
References
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Santa Cruz Biotechnology. 2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS 103893-37-4) Product Data.[1] Retrieved from [1]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-(1-Piperidinyl)benzaldehyde (Structural Analog).[1] Retrieved from
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Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]
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Sigma-Aldrich. Safety Data Sheet for 4-(1-Piperidinyl)benzaldehyde (Analog Read-Across). Retrieved from [1]


